Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate
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Overview
Description
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-c]pyrimidine core substituted with chlorophenyl and fluorobenzoyl groups. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[1,2-c]pyrimidine core, followed by the introduction of the chlorophenyl and fluorobenzoyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and carboxylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same fundamental steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl and fluorobenzoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 3-(4-chlorobenzoyl)pyrrolo[2,1-a]phthalazine-1,2-dicarboxylate
- Dimethyl 3-(2,4-dichlorobenzoyl)pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate
- Dimethyl 1-(4-fluorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylate
Uniqueness
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate stands out due to its specific substitution pattern and the resulting chemical properties. The presence of both chlorophenyl and fluorobenzoyl groups imparts unique reactivity and potential biological activity, making it a compound of interest for further research and development.
Biological Activity
Dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate (CAS Number: 302912-99-8) is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its cytotoxicity, antimicrobial properties, and mechanisms of action.
Chemical Structure and Properties
- Molecular Formula : C24H16ClFN2O5
- Molecular Weight : 466.85 g/mol
- Chemical Structure : The compound features a pyrrolo[1,2-c]pyrimidine core with specific substitutions that enhance its biological activity.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, including Mycobacterium tuberculosis.
- Minimum Inhibitory Concentration (MIC) : In vitro assays revealed that this compound exhibits MIC values ranging from 16 to 128 µg/mL against different strains of M. tuberculosis, including multidrug-resistant variants .
Bacterial Strain | MIC (µg/mL) |
---|---|
M. tuberculosis H37Rv | 16 |
Multidrug-resistant strains | 32 - 128 |
2. Cytotoxicity
The cytotoxic effects of this compound have been evaluated using various cell lines. The results indicate that it possesses significant cytotoxic activity:
- Cell Line Tested : Human lung cancer cell line A549 and others.
- IC50 Values : The IC50 values ranged from 10 to 30 µM, indicating moderate cytotoxicity depending on the cell type tested.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:
- Targeting Enzymatic Pathways : It appears to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.
- Molecular Docking Studies : Computational studies indicate strong binding affinity to specific targets in Mycobacterium tuberculosis, which may explain its effectiveness against this pathogen .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
-
Study on Antitubercular Activity :
- A series of derivatives were synthesized and tested for their antitubercular activity against M. tuberculosis. The results indicated that modifications in the chemical structure significantly influenced their efficacy.
- The study concluded that compounds with a pyrrolo[1,2-c]pyrimidine scaffold exhibited enhanced activity compared to other structural analogs .
- Cytotoxicity Evaluation :
Properties
CAS No. |
302912-99-8 |
---|---|
Molecular Formula |
C24H16ClFN2O5 |
Molecular Weight |
466.8 g/mol |
IUPAC Name |
dimethyl 3-(2-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate |
InChI |
InChI=1S/C24H16ClFN2O5/c1-32-23(30)19-18-11-17(15-5-3-4-6-16(15)25)27-12-28(18)21(20(19)24(31)33-2)22(29)13-7-9-14(26)10-8-13/h3-12H,1-2H3 |
InChI Key |
LSKKHFBTXBSXDO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=C(N=CN2C(=C1C(=O)OC)C(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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